molecular formula C16H17ClN2O4S B4933601 5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide

5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide

Cat. No.: B4933601
M. Wt: 368.8 g/mol
InChI Key: ARMLESSOWJKBFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide involves several steps:

    Chlorination: 5-chlorosalicylic acid is prepared by chlorinating salicylic acid under light exposure.

    Methylation: The chlorinated product is methylated using dimethyl sulfate to form 5-chloro-2-methoxybenzoic acid.

    Formation of Acid Chloride: The methoxybenzoic acid is then converted to 5-chloro-2-methoxybenzoyl chloride using thionyl chloride.

    Amidation: The benzoyl chloride reacts with ethylamine to form N-ethyl-5-chloro-2-methoxybenzamide.

    Sulfonation and Amination: The final step involves sulfonation with chlorosulfonic acid followed by amination with ammonia to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of glyburide. Its ability to inhibit the NLRP3 inflammasome also sets it apart from other similar compounds .

Properties

IUPAC Name

5-chloro-N-[4-(ethylsulfamoyl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-3-18-24(21,22)13-7-5-12(6-8-13)19-16(20)14-10-11(17)4-9-15(14)23-2/h4-10,18H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMLESSOWJKBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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